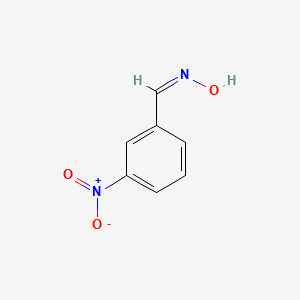

3-Nitrobenzaldoxime

概要

説明

3-Nitrobenzaldoxime is a stain with biological research applications . It is used primarily in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular formula of 3-Nitrobenzaldoxime is C7H6N2O3 . It has a molecular weight of 166.13 . The structure includes a nitro group (NO2) and an aldoxime group (CH=NOH) attached to a benzene ring .Physical And Chemical Properties Analysis

3-Nitrobenzaldoxime has a molecular weight of 166.13 and a linear formula of O2NC6H4CH=NOH . It is a solid at room temperature with a melting point of 123-125 °C .科学的研究の応用

Synthesis and Characterization

3-Nitrobenzaldoxime has been utilized in the synthesis of novel organic compounds. For instance, Alici and Karatas (2014) described the synthesis and characterization of new monoximes, including 3-Nitrobenzaldoxime, for potential applications in organic chemistry (Alici & Karatas, 2014).

Chemical Reactions and Analysis

Zhang et al. (2014) explored the regiospecific synthesis of substituted 2‐Nitrobenzaldehydes from benzaldehydes, involving 3-Nitrobenzaldoxime as a key intermediate in palladium-catalyzed reactions (Zhang et al., 2014).

Molecular Studies and Drug Research

Zahedifard et al. (2015) investigated the anticancer activity of quinazolinone Schiff base derivatives, where 3-Nitrobenzaldoxime derivatives were evaluated for their efficacy against cancer cell lines (Zahedifard et al., 2015).

Environmental and Biological Studies

Research by Guo et al. (2014) highlighted the genotoxic effects of Nitrobenzene, with 3-Nitrobenzaldoxime being relevant in the context of its environmental impact and interaction with biological systems (Guo et al., 2014).

Photoreactive Properties

Zhu et al. (2018) demonstrated the photochemical generation of o-Nitrosobenzaldehyde from o-nitrobenzyl alcohols, where derivatives of 3-Nitrobenzaldoxime played a role in the synthesis of nitrogen heterocycles (Zhu et al., 2018).

Safety and Hazards

3-Nitrobenzaldoxime is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

特性

IUPAC Name |

(NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMMRLBWXCGBEV-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3431-62-7 | |

| Record name | 3-Nitrobenzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

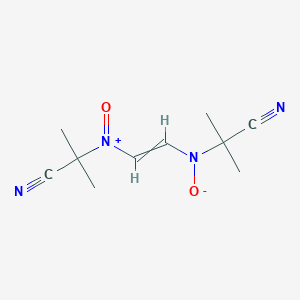

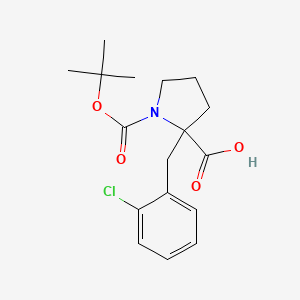

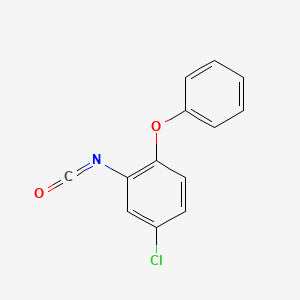

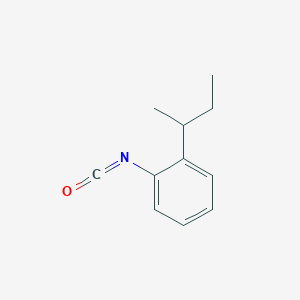

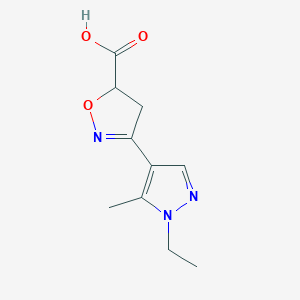

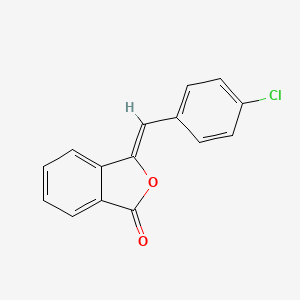

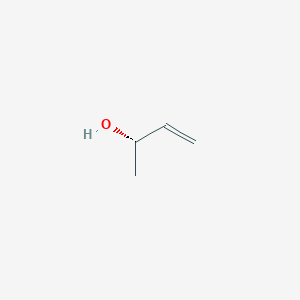

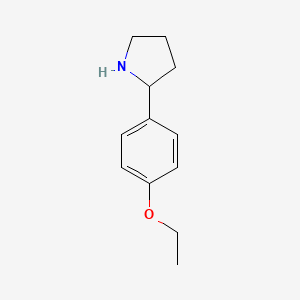

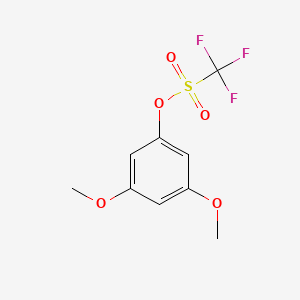

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the Beckmann rearrangement reaction concerning 3-Nitrobenzaldoxime?

A1: The Beckmann rearrangement is a crucial reaction involving the conversion of oximes, like 3-Nitrobenzaldoxime, into amides. Studies have specifically investigated the kinetics of this reaction for 3-Nitrobenzaldoxime in the presence of perchloric acid as a catalyst. Researchers found the reaction to be pseudo-first order with respect to the oxime. Interestingly, the relative rate constant (ksyn/kanti) for 3-Nitrobenzaldoxime was observed to be less than unity, unlike other substituted benzaldoximes. This suggests a potential influence of the nitro group's electronic properties on the reaction mechanism.

Q2: Can you elaborate on the structural characterization of 3-Nitrobenzaldoxime and its implications?

A2: 3-Nitrobenzaldoxime exists in two isomeric forms: syn and anti. These isomers differ in the spatial arrangement of the -OH group of the oxime relative to the nitro group on the benzene ring. The existence of these isomers can influence the compound's reactivity and potential applications. Techniques like UV-IR spectroscopy and melting point determination have been employed to confirm the structure and differentiate between these isomers.

Q3: How does the structure of 3-Nitrobenzaldoxime relate to its potential applications?

A3: The presence of the nitro group and the oxime functionality in 3-Nitrobenzaldoxime makes it a valuable building block in organic synthesis. For example, it serves as a precursor in synthesizing 7-nitro-1,2-benzisothiazole. The reactivity of these functional groups allows for further chemical modifications, broadening its potential applications in various fields.

Q4: Are there any studies on the stability and formulation of 3-Nitrobenzaldoxime?

A4: While the provided research papers do not directly address stability and formulation, it's important to note that these factors are crucial for any potential applications, especially in pharmaceutical contexts. Future studies could explore suitable formulations and storage conditions to ensure optimal stability and efficacy of 3-Nitrobenzaldoxime.

Q5: What analytical techniques are commonly employed to study 3-Nitrobenzaldoxime?

A5: Research on 3-Nitrobenzaldoxime utilizes various analytical techniques. Spectroscopic methods, including UV-IR spectroscopy, are employed for structural confirmation and to distinguish between isomers. Kinetic studies often employ spectrophotometry to monitor reaction progress and determine rate constants. NMR spectroscopy, especially in solid-state, can be used to elucidate the structure and tautomeric behavior of related compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。